molecular formula C9H18O2 B154633 2-Butoxyoxane CAS No. 1927-68-0

2-Butoxyoxane

Cat. No. B154633
CAS RN: 1927-68-0
M. Wt: 158.24 g/mol
InChI Key: HVHNQFALNKRKQY-UHFFFAOYSA-N
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Description

2-Butoxyethanol (BE) is a solvent extensively used in the production of cleaning agents and as a general solvent. It is known for its ability to form aggregates in aqueous solutions and is primarily metabolized in the liver to 2-butoxyacetic acid (2BAA), which is excreted in urine. The compound has been the subject of various studies due to its widespread use and potential toxicological effects .

Synthesis Analysis

While the provided papers do not directly address the synthesis of 2-butoxyethanol, they do provide insights into its behavior in biological systems and its metabolic transformation into 2-butoxyacetic acid. This transformation is crucial for understanding the toxicokinetics of 2-butoxyethanol in organisms .

Molecular Structure Analysis

The molecular dynamics simulations have revealed that 2-butoxyethanol can form intramolecular hydrogen bonds, leading to five-member ring configurations. This behavior is significant at low concentrations and contributes to the formation of micelle-like aggregates as the concentration increases .

Chemical Reactions Analysis

2-Butoxyethanol undergoes metabolic reactions primarily in the liver, where it is converted to 2-butoxyacetic acid. This metabolite is then excreted through the urine. The metabolism involves alcohol and aldehyde dehydrogenases, and inhibitors of these enzymes can protect against BE-induced hematotoxicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-butoxyethanol have been studied through various methods, including molecular dynamics simulations, Rayleigh scattering, Raman spectra, and x-ray reflection. These studies have shown that 2-butoxyethanol can form different local structures in solution, such as clathrate hydrate-like structures and aggregates, which are dependent on the concentration and temperature of the solution . The blue shift of the CH stretching band for 2-butoxyethanol in water has been observed and investigated, indicating interactions with the solvent .

Case Studies and Toxicokinetics

Several case studies have been conducted to understand the toxicokinetics of 2-butoxyethanol. These studies have shown that 2-butoxyethanol is rapidly cleared from the blood, with its kinetics being linear at occupational exposure levels. However, the elimination of its metabolite, 2BAA, follows dose-dependent, nonlinear kinetics. The toxicokinetics of 2-butoxyethanol and 2BAA are influenced by species, sex, age, duration of exposure, and exposure concentration .

Scientific Research Applications

Green Solvent Alternatives

  • 2-Methyloxolane (2-MeOx) has been identified as a sustainable, bio-based solvent alternative for the extraction of lipophilic natural products and food ingredients. It is environmentally and economically viable, offering a promising replacement for conventional petroleum-based solvents, with detailed studies on its solvent power, extraction efficiency, toxicological profile, and environmental impacts. The applications of 2-MeOx span several fields of modern plant-based chemistry, illustrating its potential in replacing hexane for green extraction processes (Rapinel et al., 2020).

Chemical Reaction Models and Thermal Safety

  • A detailed study of 2,5-dimethyl-2,5-di-(tert-butylperoxy)hexane (DBPH) decomposition offered insights into its thermal degradation products. This research provided a benchmark for thermal hazard assessment of DBPH, ensuring safer storage conditions. This highlights the significance of understanding the chemical reaction models and safety parameters of compounds related to 2-Butoxyoxane in industrial applications (Das & Shu, 2016).

Corrosion Inhibition

  • The use of 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole (BPOX) has been documented for the corrosion inhibition of mild steel in acidic environments. This research contributes to understanding the properties and potential applications of related oxazoles and oxanes in protecting metals against corrosion, emphasizing their practical relevance in industrial settings (Moretti et al., 2013).

Safety And Hazards

This involves identifying any hazards associated with the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies .

properties

IUPAC Name

2-butoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-2-3-7-10-9-6-4-5-8-11-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHNQFALNKRKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294643
Record name 2-Butoxyoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butoxyoxane

CAS RN

1927-68-0
Record name 2-Butoxyoxane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97537
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butoxyoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butoxyoxane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU757R24GH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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